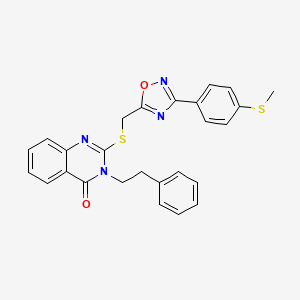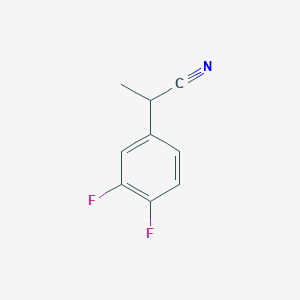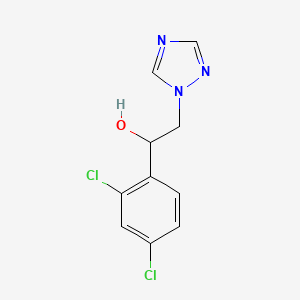
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a heterocyclic organic compound known for its complex structure and notable chemical properties. It finds applications in various scientific fields due to its unique chemical framework, combining oxadiazole and quinazolinone moieties.
準備方法
Synthetic routes and reaction conditions:
Initial step: synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazole-5-carbaldehyde.
Intermediate step: conversion of the carbaldehyde to 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylmethyl-thioacetate.
Final step: condensation of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-ylmethyl-thioacetate with 3-phenethylquinazolin-4(3H)-one under suitable conditions, typically involving heating in the presence of a base.
Industrial production methods: For large-scale production, the process typically involves optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques are employed to enhance efficiency and quality.
化学反応の分析
Types of reactions it undergoes:
Oxidation: : Typically under mild conditions using agents like m-chloroperoxybenzoic acid.
Reduction: : Often using hydrogenation catalysts like palladium on carbon.
Substitution: : Electrophilic or nucleophilic substitution facilitated by various reagents.
Common reagents and conditions:
Oxidizing agents: m-Chloroperoxybenzoic acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions: The primary products depend on the reaction type but include derivatives with modifications at the oxadiazole or quinazolinone rings, leading to diverse functional groups being introduced.
科学的研究の応用
In chemistry, this compound serves as a precursor in synthesizing more complex molecules and as a reagent in organic reactions. In biology, its derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In medicine, it plays a role in the development of new pharmaceuticals with improved efficacy and reduced side effects. In industry, it's used in the manufacturing of specialty chemicals and advanced materials.
作用機序
The compound exerts its effects through interaction with specific molecular targets, often enzymes or receptors, leading to changes in cellular pathways. It can modulate enzyme activity or disrupt cell signaling, contributing to its biological effects. The pathways involved typically include those related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Compared to other quinazolinone and oxadiazole derivatives, this compound stands out due to its dual functionality, enhancing its versatility and efficacy. Similar compounds include 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one and 2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one, each with unique substituents that modify their activity and applications.
特性
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c1-33-20-13-11-19(12-14-20)24-28-23(32-29-24)17-34-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQJYZATKVTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-fluoro-4-methoxyphenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2962283.png)

![9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962287.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2962288.png)
![6-[(6-Chloropyridine-2-carbonyl)amino]pyridine-2-carboxamide](/img/structure/B2962289.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2962294.png)
![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2962295.png)
![5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2962296.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2962299.png)



